![molecular formula C18H21BrN4O2S B2893715 5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1052554-99-0](/img/structure/B2893715.png)
5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, 2,6-dimethylmorpholine, has been analyzed . Its molecular formula is C6H13NO and it has a molecular weight of 115.1735 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. For 2,6-dimethylmorpholine, it has a boiling point of 147°C, a melting point of -85°C, and a density of 0.935 g/mL at 25°C .Scientific Research Applications
Synthesis and Biological Activities
- Antimicrobial and Antioxidant Properties : Research on 1,2,4-triazole derivatives and bromophenyl compounds has shown potential antimicrobial and antioxidant properties. For instance, studies have synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities against different microorganisms, with some compounds exhibiting good to moderate activities (Bektaş et al., 2007). Additionally, compounds with bromophenyl groups have been associated with significant antioxidant activities, potentially offering protection against oxidative stress (Li et al., 2011).
Chemical Synthesis and Modification
- Heterocyclic Chemistry : The chemical synthesis of heterocyclic compounds, including those containing 1,2,4-triazole rings, is a significant area of research. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. For example, the synthesis of new heterocycles with potential antimicrobial activity has been reported, demonstrating the versatility of triazole-based compounds in chemical synthesis (Taha, 2008).
Potential Medical Applications
- Antitumor Activity : Certain bromophenyl compounds have been investigated for their antitumor activities. While the specific compound has not been directly studied, related research suggests that bromophenyl derivatives can inhibit certain types of cancer cells, offering potential pathways for developing new antitumor agents (Stevens et al., 1987).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Derivatives of 8-hydroxyquinoline, which can be structurally related to the compound of interest through their functional groups and heterocyclic nature, have been studied for their corrosion inhibition properties. These compounds show effectiveness in protecting metals against corrosion, indicating potential applications in material science and engineering (Rbaa et al., 2018).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of pharmaceutical ingredients
Mode of Action
Compounds with similar structures often interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. The downstream effects of these reactions can vary widely depending on the specific targets and the cellular context.
Result of Action
Similar compounds have been used in the synthesis of pharmaceutical ingredients , suggesting that they may have therapeutic effects
Future Directions
properties
IUPAC Name |
5-[(3-bromophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2S/c1-10-8-22(9-11(2)25-10)15(13-5-4-6-14(19)7-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKYSIBHMXJEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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